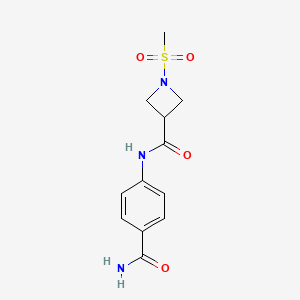

N-(4-carbamoylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as SMAC, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. SMAC is a potent inhibitor of Inhibitor of Apoptosis Proteins (IAPs), which are a family of proteins that play a crucial role in inhibiting programmed cell death or apoptosis.

Scientific Research Applications

Azetidine Derivatives in Medicinal Chemistry

Antidepressant and Nootropic Agents : Azetidine derivatives, such as Schiff’s bases and 2-azetidinones, have shown significant antidepressant and nootropic activities, indicating their potential as central nervous system active agents for therapeutic use (Thomas et al., 2016).

Antibacterial and Antifungal Activities : Some azetidinone derivatives exhibit antibacterial and antifungal properties, suggesting their applicability in developing new antimicrobial agents (Samadhiya et al., 2013).

Antitubercular Activities : The synthesis of pyrimidine-azetidinone analogues and their evaluation revealed antimicrobial, antifungal, and antitubercular activities, highlighting the potential of azetidine derivatives in combating tuberculosis and other infectious diseases (Chandrashekaraiah et al., 2014).

Azetidine Derivatives in Materials Science

Photoprotection and Photocaging : Azetidinylated coumarin derivatives have been used as photoprotecting groups, demonstrating enhanced efficiency in releasing carboxylic acids in aqueous solutions. This application is crucial in the field of photochemistry and photopharmacology, where controlled release of active agents is desired (Bassolino et al., 2017).

Polymer Synthesis : The polymerization of N-(methanesulfonyl)azetidine and its derivatives has been explored for creating new polymeric materials with potential applications in various industries, including biomedical and packaging (Reisman et al., 2020).

properties

IUPAC Name |

N-(4-carbamoylphenyl)-1-methylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-20(18,19)15-6-9(7-15)12(17)14-10-4-2-8(3-5-10)11(13)16/h2-5,9H,6-7H2,1H3,(H2,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICFAZBZQWQTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide](/img/structure/B2894980.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2894989.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2894991.png)

![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2894994.png)

![N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2894995.png)

![2-(4-chlorophenoxy)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2894998.png)

![Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2895001.png)